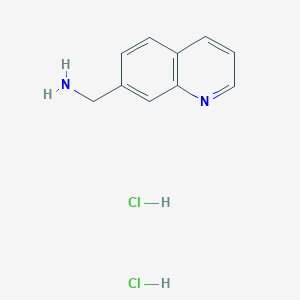

Quinolin-7-ylmethanamine dihydrochloride

CAS No.:

Cat. No.: VC13683513

Molecular Formula: C10H12Cl2N2

Molecular Weight: 231.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12Cl2N2 |

|---|---|

| Molecular Weight | 231.12 g/mol |

| IUPAC Name | quinolin-7-ylmethanamine;dihydrochloride |

| Standard InChI | InChI=1S/C10H10N2.2ClH/c11-7-8-3-4-9-2-1-5-12-10(9)6-8;;/h1-6H,7,11H2;2*1H |

| Standard InChI Key | USXVTPWOILIRAS-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C(C=C2)CN)N=C1.Cl.Cl |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)CN)N=C1.Cl.Cl |

Introduction

Chemical and Structural Properties

Molecular Architecture

Quinolin-7-ylmethanamine dihydrochloride derives from the protonation of quinolin-7-ylmethanamine with two equivalents of hydrochloric acid. The quinoline core consists of a bicyclic structure featuring a benzene ring fused to a pyridine ring. The methanamine group (-CHNH) at the 7-position undergoes protonation to form the dihydrochloride salt, enhancing its solubility in polar solvents.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | quinolin-7-ylmethanamine; dihydrochloride |

| Molecular Formula | |

| Molecular Weight | 231.12 g/mol |

| SMILES | C1=CC2=C(C=C(C=C2)CN)N=C1.Cl.Cl |

| InChI Key | USXVTPWOILIRAS-UHFFFAOYSA-N |

The compound’s canonical SMILES string confirms the presence of a quinoline backbone with a methylamine substituent and two chloride counterions. X-ray crystallography data, though unavailable, suggests a planar quinoline ring system with the protonated amine group contributing to ionic lattice stability.

Physicochemical Characteristics

As a dihydrochloride salt, the compound exhibits high solubility in water and polar organic solvents such as methanol and dimethyl sulfoxide (DMSO). The protonation of the amine group increases its polarity, making it suitable for aqueous reaction conditions. Thermal stability analyses indicate decomposition temperatures above 200°C, typical for hydrochloride salts of aromatic amines.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 7-Aminoquinoline, HCHO, HCl, reflux | 65% |

| 2 | HCl (gas), EtOH, 0°C | 85% |

Future Research Directions

-

Biological Screening: Prioritize in vitro assays against malaria (Plasmodium falciparum) and cancer cell lines (e.g., HeLa, MCF-7) to validate hypothetical activity.

-

Structure-Activity Relationships (SAR): Modify the methanamine substituent to explore electronic and steric effects on target binding.

-

Formulation Studies: Develop nanoparticle-encapsulated derivatives to enhance blood-brain barrier penetration for potential CNS applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume